molecular formula C8H16O2 B1321962 3-(Oxan-4-yl)propan-1-ol CAS No. 428871-03-8

3-(Oxan-4-yl)propan-1-ol

Cat. No.: B1321962
CAS No.: 428871-03-8
M. Wt: 144.21 g/mol
InChI Key: FGWQPRUQOJWITB-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)propan-1-ol, also known as 3-Oxan-4-ylpropanol, is an organic compound belonging to the alcohol class of compounds. It is a colorless liquid that is soluble in water and has a low boiling point. 3-Oxan-4-ylpropanol is a versatile compound that is used in a variety of applications, including synthesis and scientific research.

Scientific Research Applications

Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, which share structural similarities with 3-(Oxan-4-yl)propan-1-ol, have been investigated for their potential as photoremovable protecting groups in chemical synthesis. The mechanism involves a hydrogen transfer process, indicating potential applications for this compound in light-sensitive reactions where controlled release of protected compounds is required (Literák, Hroudná, & Klán, 2008).

Antifungal and Antimicrobial Agents

Compounds structurally related to this compound, like 1,2,3-Triazole derivatives, have shown significant in vitro antifungal activity, particularly against Candida species. The halogen-substituted derivatives have demonstrated the most promising profiles, suggesting that modifications to the structure of this compound could potentially yield effective antifungal or antimicrobial agents (Lima-Neto et al., 2012).

Corrosion Inhibition

Tertiary amines, including compounds like 1,3-di-amino-propan-2-ol, have been synthesized and studied for their ability to inhibit carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and showing promising inhibition efficiencies. This finding points towards potential applications of this compound in corrosion prevention technologies (Gao, Liang, & Wang, 2007).

Anticancer and Antimicrobial Research

The synthesis and characterization of compounds like (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol show potential in anticancer and antimicrobial research. Such compounds are part of a class of arylpiperazine derivatives known for their bioactivity, suggesting similar potential applications for this compound (Xu et al., 2016).

Properties

IUPAC Name

3-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-1-2-8-3-6-10-7-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWQPRUQOJWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624151
Record name 3-(Oxan-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428871-03-8
Record name 3-(Oxan-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxan-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(2H-pyran-4(3H, 5H, 6H)-ylidene)propan-1-ol (13 g, 0.0916 mol) in methanol (260 mL) was added Pd(OH)2/C (1.3 g). The reaction flask was evacuated and filled with H2. Stirring was continued until the starting material had disappeared. The mixture was filtered through celite, and the filter cake was washed with MeOH (2×10 mL). The combined organic extracts were dried over Na2SO4, and concentrated under vacuum to give the product (11.8 g, 90%), which was used for the next step without purification. 1H NMR (CD3OD) δ 1.1-1.3 (m, 4H), 1.4-1.6 (m, 5H), 2.1-2.3 (s, 1H), 3.3-3.4 (t, 2H), 3.5-3.6 (t, 2H), 3.8-3.9 (dd, 2H).
Name
3-(2H-pyran-4(3H, 5H, 6H)-ylidene)propan-1-ol
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
90%

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